4-Chloro-2,6-dinitrobenzoic acid
Overview
Description
4-Chloro-2,6-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It has an average mass of 246.561 Da . It appears as a light yellow to light yellow-green crystalline substance .
Synthesis Analysis
The synthesis of 4-Chloro-2,6-dinitrobenzoic acid involves complex chemical reactions. One method involves the use of sodium dichromate and sulfuric acid . Another study discusses the synthesis of a pharmaceutical co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide . The co-crystal was made using liquid-assisted grinding and solution crystallization experiments .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-dinitrobenzoic acid is determined by various methods such as X-ray crystallography . The crystal structures were solved by direct methods using SHELXS-97 . Nonhydrogen atoms were first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 using SHELXL-97 .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2,6-dinitrobenzoic acid are complex. One study discusses the reaction of CDNBA- and hydroxyl ion (HO) measured at room temperature and 0.1 M of ionic strength . Another study discusses the degradation of CDNBA in the presence of H2O2 .Physical And Chemical Properties Analysis
4-Chloro-2,6-dinitrobenzoic acid has a molecular weight of 246.56 g/mol . It has a light yellow to light yellow-green crystalline appearance . From the analysis of CDNBA solubility in water at different temperatures, an enthalpy of solution of 23.2 +/- 2.5 kJ/mol was found .Scientific Research Applications
Application in Crystallisation Studies
Scientific Field
Crystallography and Materials Science
Summary of Application
The compound is used in the study of co-crystallisation of cytosine and its fluorinated derivative .
Methods of Application
The synthesis was achieved initially by evaporative crystallisation and the crystal structures were determined. The process was then successfully transferred into a controlled small scale cooling crystallisation environment .
Results or Outcomes
The study found that turbidity measurements are a valuable process analytical technology probe for characterising the initial stages of molecular complex formation in solution .
Application in the Growth of Single Crystals
Scientific Field
Materials Science and Optoelectronics
Summary of Application
4-Chloro-2,6-dinitrobenzoic acid is used in the growth of benzimidazolium 3,5-dinitrobenzoate (BDB) single crystals .
Methods of Application
The equimolar ratio of benzimidazole with 99% purity and 3,5-dinitrobenzoic acid with 99% purity were chosen for the synthesis of BDB. 3,5-dinitrobenzoic acid was dissolved in 2-propanol and benzimidazole was added to the solution .
Results or Outcomes
The study revealed that BDB crystal shows the reverse indentation size effect. The laser damage threshold of the title compound was studied using a Nd:YAG laser of 532 nm wavelength .
Application in Microbiology
Scientific Field
Microbiology
Summary of Application
4-Chloro-2,6-dinitrobenzoic acid is converted to 3,5-dinitro-4-hydroxybenzoate and 1-chloro-2,4-dinitrobenzene by the 4-Chlorobenzoate dehalogenase from Pseudomonas sp. strain CBS3 .
Methods of Application
The specific experimental procedures are not detailed in the source .
Results or Outcomes
The specific outcomes are not detailed in the source .
Application in Nonlinear Optics
Scientific Field
Optics and Materials Science
Summary of Application
The compound is used in the synthesis of 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound for nonlinear optics and optical limiting applications .
Methods of Application
The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
Results or Outcomes
The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .
Application in Co-Crystallisation Studies
Summary of Application
The compound is used in the co-crystallisation study of cytosine and its fluorinated derivative .
Methods of Application
The synthesis was achieved initially by evaporative crystallisation and the crystal structures were determined .
Results or Outcomes
Application in Crystal Growth
Scientific Field
Materials Science
Summary of Application
The compound is used in the growth of 1,2,3-Benzotriazole 4-chloro-2-Nitrobenzoic acid (BTPCZ) single crystal .
Methods of Application
The BTPCZ single crystal was successfully grown by conventional slow evaporation solution technique (SEST) using methanol as the solvent .
Results or Outcomes
The BTPCZ single crystal was grown for the first time in the literature .
Safety And Hazards
Future Directions
Future research could focus on the co-crystallization of the API with a co-crystal former . This could potentially improve the solubility of the final drug compound without decreasing its performance or stability . Another area of interest could be the translation of multi-component crystallisation into non-evaporative routes .
properties
IUPAC Name |
4-chloro-2,6-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWMLRJMEVDSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376604 | |
Record name | 4-chloro-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dinitrobenzoic acid | |
CAS RN |
95192-57-7 | |
Record name | 4-chloro-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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